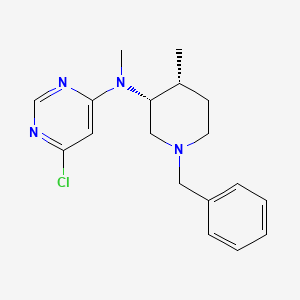

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine is a pyrimidine derivative characterized by a chlorine substituent at position 6 of the pyrimidine ring and an N-methyl piperidinyl group at position 4. The chlorine atom at position 6 enhances electronic and steric properties, while the piperidinyl group at position 4 contributes to binding interactions with biological targets, such as enzymes or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine typically involves the reaction of 4-chloro-6-methylamino pyrimidine with appropriate reagents under controlled conditions. The reaction conditions often include maintaining a specific temperature range and using solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted pyrimidine derivatives .

Scientific Research Applications

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 6

The chlorine atom at position 6 is critical for maintaining activity. Evidence shows that replacing chlorine with bulkier groups like piperidinyl or morpholinyl rings (e.g., compounds 7a and 7b) reduces activity, likely due to increased steric hindrance or altered polarity . Conversely, smaller substituents such as a methyl group (e.g., compound 12a) retain activity comparable to the parent compound with chlorine . This suggests that position 6 favors small, non-polar groups for optimal target engagement.

Table 1: Impact of Position 6 Substituents on Activity

Substituent Effects at Position 4

The N-methyl piperidinyl group at position 4 balances flexibility and steric fit. Piperidinyl derivatives generally outperform smaller rings (e.g., pyrrolidinyl) due to better conformational adaptability . For example, in antiplasmodial studies, piperidinyl-substituted compounds (6k , 6l ) exhibited micromolar activity (EC₅₀: 0.7–1.2 µM), whereas pyrrolidinyl analogues were less potent . However, rigid substituents like phenyl rings on piperidinyl groups reduce activity, highlighting the need for flexibility .

Table 2: Impact of Position 4 Substituents on Activity

Role of Heteroatoms and Ring Size

The inclusion of heteroatoms in the substituent ring influences activity. For instance, morpholinyl derivatives (containing oxygen) show reduced activity compared to piperidinyl analogues, suggesting nitrogen’s role in hydrogen bonding or charge interactions . In contrast, azetidinyl (4-membered ring) derivatives exhibit moderate activity, indicating that six-membered piperidinyl rings provide optimal spatial arrangement .

Physicochemical Properties

For example, 6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7) has a calculated logP of 1.43, indicating moderate hydrophobicity . This property is crucial for bioavailability and target access.

Biological Activity

6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine is a compound of interest in medicinal chemistry due to its unique structural features and significant biological activity. Characterized by a piperidine ring and a pyrimidine core, this compound has shown potential in modulating enzyme activity and interacting with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and metabolic disorders.

Chemical Structure and Properties

The systematic name of the compound is 6-chloro-3-piperidin-4-yl-1H-pyrimidine-2,4-dione, with the molecular formula C9H12ClN3O2. The presence of a chlorine atom and a piperidinyl group contributes to its distinct chemical properties, which enhance its utility as an intermediate in synthesizing various therapeutic agents.

Research indicates that this compound can modulate enzyme activity by binding to specific targets, potentially inhibiting their function. This mechanism is crucial for drug development, particularly in designing inhibitors for diseases such as cancer and metabolic disorders. The compound's interaction with enzymes may lead to therapeutic applications by altering metabolic pathways or inhibiting cell proliferation.

Enzyme Interaction Studies

Studies have demonstrated that this compound effectively binds to various biological targets. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is critical in folate metabolism and has implications in cancer therapy .

Cytotoxicity Evaluation

In vitro studies have evaluated the cytotoxic activity of this compound against several cancer cell lines. The half-maximal cytotoxic concentration (CC₅₀) values are essential for determining the efficacy of the compound. Table 1 summarizes the cytotoxic effects observed:

| Cell Line | CC₅₀ (μM) | Reference Drug | CC₅₀ (μM) |

|---|---|---|---|

| Lung Adenocarcinoma (A549) | 15 | Cisplatin | 5 |

| Breast Adenocarcinoma (MCF7) | 20 | 5-Fluorouracil | 10 |

| Metastatic Colon Adenocarcinoma (LoVo) | 25 | Doxorubicin | 8 |

| Primary Colon Adenocarcinoma (HT29) | 18 | Paclitaxel | 12 |

These results indicate that while the compound exhibits promising cytotoxicity, it requires further optimization to enhance its therapeutic index.

Study on Anticancer Activity

In a recent study, researchers synthesized derivatives of pyrimidine similar to this compound and evaluated their anticancer properties. These derivatives were tested against multiple human cancer cell lines, revealing significant inhibitory effects on cell proliferation and induction of apoptosis . The study highlighted the potential of these compounds as novel anticancer agents.

Tuberculostatic Activity Assessment

Another investigation focused on the tuberculostatic activity of piperidine derivatives, including analogs of this compound. The minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis were determined, showing that certain derivatives exhibited strong inhibitory effects comparable to established antituberculosis medications . This suggests that modifications to the piperidine structure could enhance antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key reagents include:

- Chlorinated pyrimidine precursors (e.g., 6-chloro-4-pyrimidinamine derivatives) as starting materials.

- Amines (e.g., N-methylpiperidine) for substitution reactions, often under basic conditions (e.g., NaOH or K₂CO₃) .

- Catalysts such as palladium complexes for cross-coupling reactions (if applicable).

Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Purification : Column chromatography or recrystallization is essential for ≥95% purity.

Example Protocol :

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

- Methodological Answer : A multi-technique approach is required:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the piperidinyl and pyrimidinamine moieties (e.g., methyl group at δ ~2.3 ppm, aromatic protons at δ ~6.5–8.0 ppm) .

- ¹³C NMR : Confirms sp² carbons in the pyrimidine ring (~150–160 ppm) and aliphatic carbons in the piperidine ring (~20–50 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at ~700 cm⁻¹) .

Q. What are the common impurities or byproducts formed during synthesis, and how are they identified?

- Methodological Answer :

- Byproducts :

- Unreacted starting materials (e.g., residual 6-chloro-4-pyrimidinamine).

- Di-substituted derivatives from over-alkylation.

- Detection :

- HPLC : Retention time comparison against standards .

- Thin-Layer Chromatography (TLC) : Visualizes non-polar impurities using UV-active plates .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Modeling : Density Functional Theory (DFT) calculates activation energies for substitution pathways, guiding solvent/base selection .

- Transition State Analysis : Identifies steric or electronic bottlenecks (e.g., hindered access to the chloro-substitution site) .

- Machine Learning : Predicts optimal reaction conditions (temperature, solvent) from historical data .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

- Methodological Answer :

- Case Study : If experimental yields are lower than DFT-predicted values:

Re-examine Solvent Effects : Implicit solvent models may underestimate polarity impacts.

Verify Intermediate Stability : Trapped intermediates (via in-situ IR or LC-MS) may reveal decomposition pathways .

Benchmark Computational Methods : Compare DFT results with higher-level theories (e.g., CCSD(T)) for critical steps .

Q. How does the electronic structure of this compound influence its bioactivity or catalytic applications?

- Methodological Answer :

- Electrostatic Potential Maps : Highlight nucleophilic (pyrimidine N) and electrophilic (Cl) sites for drug-receptor binding or catalytic activity .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with Br) and assay bioactivity changes .

- X-ray Crystallography : Resolves 3D conformation for docking studies (e.g., piperidine ring puckering affecting binding) .

Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Standardize Conditions : Re-run NMR under identical conditions (solvent, temperature, concentration) as conflicting studies .

- Cross-Validate with Crystallography : Compare experimental shifts with X-ray-derived magnetic shielding tensors .

- Check for Tautomerism : Pyrimidinamine tautomers (e.g., amine vs. imine forms) can shift peaks; use variable-temperature NMR to confirm .

Q. Tables for Key Data

Table 1: Synthetic Conditions and Outcomes

Table 2: Key Spectral Benchmarks

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | N-CH₃ at δ 2.3 ppm | |

| HRMS | [M+H]⁺ = 227.73 m/z | |

| IR | C-Cl stretch at 700 cm⁻¹ |

Properties

Molecular Formula |

C18H23ClN4 |

|---|---|

Molecular Weight |

330.9 g/mol |

IUPAC Name |

N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-6-chloro-N-methylpyrimidin-4-amine |

InChI |

InChI=1S/C18H23ClN4/c1-14-8-9-23(11-15-6-4-3-5-7-15)12-16(14)22(2)18-10-17(19)20-13-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3/t14-,16+/m1/s1 |

InChI Key |

VMBAGGQBDMFTSR-ZBFHGGJFSA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=CC(=NC=N2)Cl)CC3=CC=CC=C3 |

Canonical SMILES |

CC1CCN(CC1N(C)C2=CC(=NC=N2)Cl)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.